Cas no 1564895-40-4 (4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine)

4-Methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a methyl substituent at the 4-position and a pent-4-yn-1-yl group attached to the nitrogen. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a valuable intermediate in the preparation of more complex molecules. The alkyne functionality provides a reactive handle for further modifications via click chemistry or metal-catalyzed coupling reactions. The cyclohexyl scaffold contributes to conformational rigidity, which may be beneficial in medicinal chemistry or materials science applications. Its well-defined structure and functional group compatibility make it a useful building block for researchers exploring novel chemical space.
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine structure
1564895-40-4 structure
Product Name:4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine
CAS No:1564895-40-4
MF:C12H21N
MW:179.30184340477
CID:5991093
PubChem ID:104963376
Update Time:2025-06-08

4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine
    • 1564895-40-4
    • EN300-1290908
    • Inchi: 1S/C12H21N/c1-3-4-5-10-13-12-8-6-11(2)7-9-12/h1,11-13H,4-10H2,2H3
    • InChI Key: ZKFXUTPYCXQVLW-UHFFFAOYSA-N
    • SMILES: N(CCCC#C)C1CCC(C)CC1

Computed Properties

  • Exact Mass: 179.167399674g/mol
  • Monoisotopic Mass: 179.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine Pricemore >>

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Additional information on 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine

Recent Advances in the Study of 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine (CAS: 1564895-40-4)

The compound 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine (CAS: 1564895-40-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine, which make it a promising candidate for modulating specific biological targets. The compound's cyclohexylamine core, coupled with the pent-4-yn-1-yl substituent, provides a versatile scaffold for further chemical modifications. Researchers have explored its role as a building block in the synthesis of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders.

One of the key advancements in the study of this compound is its application in the development of sigma receptor ligands. Sigma receptors, particularly the sigma-1 subtype, have been implicated in various neurological and psychiatric conditions. Preliminary in vitro studies have demonstrated that derivatives of 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine exhibit high affinity for sigma-1 receptors, suggesting potential utility in the treatment of neuropathic pain and neurodegenerative diseases.

In addition to its pharmacological potential, recent research has also focused on optimizing the synthetic routes for 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine. A study published in the Journal of Medicinal Chemistry reported an efficient, scalable synthesis of the compound using a combination of reductive amination and alkyne functionalization strategies. This methodological advancement is expected to facilitate further exploration of its biological properties and accelerate the development of related analogs.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and therapeutic profile. Current research efforts are directed toward understanding its pharmacokinetics and toxicity, as well as identifying optimal formulations for in vivo studies. Collaborative initiatives between academic and industrial researchers are expected to play a crucial role in advancing the clinical translation of this compound.

In conclusion, 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine represents a valuable chemical entity with significant potential in drug discovery. Ongoing research is likely to uncover new applications and refine its therapeutic utility, making it a compound of enduring interest in the chemical biology and medicinal chemistry communities.

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